molecular formula C11H12N4O3S B1384136 4-Hydroxysulfamerazine CAS No. 6947-80-4

4-Hydroxysulfamerazine

Cat. No. B1384136
CAS RN: 6947-80-4
M. Wt: 280.31 g/mol
InChI Key: DYFIKPYMDZVONX-UHFFFAOYSA-N
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Description

4-Hydroxysulfamerazine is a derivative of sulfamerazine, a type of sulfonamide . It is reported to undergo biosynthesis in dogs . The compound is identified by methods such as MS and NMR, and its properties such as TLC (Rf values) and HPLC (capacity factors and molar extinction), half-life of elimination, metabolism, and renal excretion have been studied .


Synthesis Analysis

The synthesis of 4-Hydroxysulfamerazine involves hydroxylation of the NI-substituent . Dogs, for instance, are unable to acetylate sulfamerazine but eliminate predominantly by hydroxylation of the NI-substituent .


Molecular Structure Analysis

The molecular structure of 4-Hydroxysulfamerazine is identified by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

4-Hydroxysulfamerazine is a metabolite of sulfamerazine, and its formation involves the hydroxylation of the NI-substituent . The renal clearances of sulfamerazine and N4-acetyl-sulfamerazine in dogs are identical .

Scientific Research Applications

Electron Beam Irradiation in Aquatic Environments

4-Hydroxysulfamerazine, a product of sulfamerazine degradation, is relevant in the study of sulfonamide antibiotics in aquatic environments. Zhu et al. (2021) explored the degradation process of sulfamerazine (SMR) by electron-beam irradiation (EBI), focusing on kinetics and removal mechanisms. This study is significant for understanding the environmental impact and treatment of emerging pollutants, including sulfonamides like sulfamerazine, in aquatic systems (Zhu et al., 2021).

Development of Nanofiltration Membranes

In the context of water treatment and filtration, Liu et al. (2012) investigated novel sulfonated thin-film composite nanofiltration membranes, which could have implications for filtering compounds similar to 4-Hydroxysulfamerazine. Their research contributes to the development of efficient water treatment technologies (Liu et al., 2012).

properties

IUPAC Name

4-amino-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-7-6-10(16)14-11(13-7)15-19(17,18)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFIKPYMDZVONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219693
Record name 4-Hydroxysulfamerazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxysulfamerazine

CAS RN

6947-80-4
Record name 4-Hydroxysulfamerazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC56153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxysulfamerazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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